molecular formula C10H16ClN B1433220 2-(2-Methylphenyl)propan-2-amine hydrochloride CAS No. 1439899-51-0

2-(2-Methylphenyl)propan-2-amine hydrochloride

Cat. No.: B1433220
CAS No.: 1439899-51-0
M. Wt: 185.69 g/mol
InChI Key: XISFOXBYRQWDNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methylphenyl)propan-2-amine hydrochloride is a chemical compound with the molecular formula C10H16ClN and a molecular weight of 185.7 g/mol . This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Scientific Research Applications

2-(2-Methylphenyl)propan-2-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of various chemicals.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 2-(2-Methylphenyl)propan-2-amine hydrochloride is not clearly defined. It’s used in a variety of laboratory experiments, but the specific biological or chemical processes it influences are not well-documented.

Safety and Hazards

According to the safety data sheet, if inhaled, the person should be removed to fresh air and kept comfortable for breathing . If it comes in contact with skin or eyes, rinse cautiously with water . If swallowed, rinse mouth and seek medical attention . It’s also recommended to wear appropriate protective clothing and equipment when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methylphenyl)propan-2-amine hydrochloride typically involves the reaction of 2-methylphenylacetone with ammonia or an amine under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a suitable catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic conditions.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted amines or amides.

Comparison with Similar Compounds

  • 2-(2-Methoxyphenyl)propan-2-amine hydrochloride
  • 2-(2-Chlorophenyl)propan-2-amine hydrochloride
  • 2-(2-Fluorophenyl)propan-2-amine hydrochloride

Comparison: 2-(2-Methylphenyl)propan-2-amine hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. Compared to its analogs, such as 2-(2-Methoxyphenyl)propan-2-amine hydrochloride, it may exhibit different pharmacological properties and synthetic utility.

Properties

IUPAC Name

2-(2-methylphenyl)propan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N.ClH/c1-8-6-4-5-7-9(8)10(2,3)11;/h4-7H,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XISFOXBYRQWDNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C)(C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439899-51-0
Record name 2-(2-methylphenyl)propan-2-amine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
2-(2-Methylphenyl)propan-2-amine hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-(2-Methylphenyl)propan-2-amine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(2-Methylphenyl)propan-2-amine hydrochloride
Reactant of Route 4
2-(2-Methylphenyl)propan-2-amine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(2-Methylphenyl)propan-2-amine hydrochloride
Reactant of Route 6
2-(2-Methylphenyl)propan-2-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.